6-Imino-1-methyl-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
6-Imino-1-methyl-1,6-dihydro-3-pyridinecarboxamide: , also known by its systematic name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide , has the chemical formula C₇H₈N₂O₂ . It is a small organic compound with a molecular weight of approximately 152.15 g/mol. The compound’s melting point is around 202-207°C (with decomposition), and it has a predicted boiling point of 396.7°C. Its density is approximately 1.300 g/cm³ .
Chemical Reactions Analysis
Reactivity: 6-Imino-1-methyl-1,6-dihydro-3-pyridinecarboxamide can participate in several types of reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. For example
Major Products: The specific products formed depend on the reaction conditions and the substituents present. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for mechanistic investigations.
Biology and Medicine: Although limited information is available, 6-Imino-1-methyl-1,6-dihydro-3-pyridinecarboxamide may have implications in cellular processes due to its structural features.
Industry: Its industrial applications remain largely unexplored.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not well-documented. Further research is needed to understand its biological targets and pathways.
Comparison with Similar Compounds
While information on similar compounds is scarce, 6-Imino-1-methyl-1,6-dihydro-3-pyridinecarboxamide stands out due to its unique structure and potential reactivity.
Properties
CAS No. |
6964-54-1 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
6-imino-1-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-10-4-5(7(9)11)2-3-6(10)8/h2-4,8H,1H3,(H2,9,11) |
InChI Key |
MVBYQDQBUVTQTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=N)C(=O)N |
Origin of Product |
United States |
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